molecular formula C13H13IN2OS B2730486 N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]butanamide CAS No. 313469-69-1

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]butanamide

Cat. No. B2730486
CAS RN: 313469-69-1
M. Wt: 372.22
InChI Key: NRWBYOHUXXNCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]butanamide, commonly known as ITB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. ITB is a thiazole derivative that has been synthesized using various methods and has shown promising results in laboratory experiments.

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Antimicrobial Evaluation: The synthesis of new derivatives, such as pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole, incorporating a pyrimidine ring based on a similar structure, showed moderate antimicrobial activity. These findings suggest potential for the development of new antimicrobial agents (A. Farag, N. A. Kheder, Y. Mabkhot, 2009).
  • Antifungal Activities: Compounds like various N‐aryl‐4‐phenyl‐3‐(4‐phenoxyphenyl)butanamides were tested for fungicidal activities against several fungi. The presence of electron-withdrawing or donating groups influenced the antifungal activity, showing good to excellent activities against certain fungi at higher concentrations (So Ha Lee, In-O Kim, C. Cheong, B. Chung, 1999).

Anticancer Applications

properties

IUPAC Name

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN2OS/c1-2-3-12(17)16-13-15-11(8-18-13)9-4-6-10(14)7-5-9/h4-8H,2-3H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWBYOHUXXNCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.